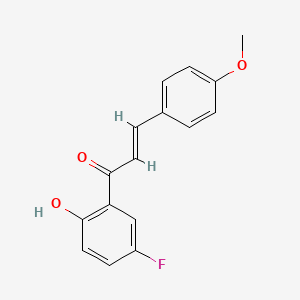

5'-Fluoro-2'-hydroxy-4-methoxychalcone

Overview

Description

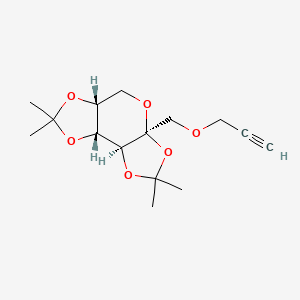

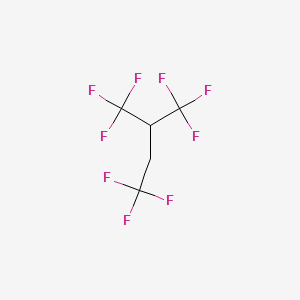

5’-Fluoro-2’-hydroxy-4-methoxychalcone is a chalcone derivative. The empirical formula is C16H13FO3 and the molecular weight is 272.27 . Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants .

Molecular Structure Analysis

The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system . The SMILES string representation is COc1ccc (\C=C\C (=O)c2cc (F)ccc2O)cc1 .Scientific Research Applications

Anticancer Properties

5’-Fluoro-2’-hydroxy-4-methoxychalcone exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s ability to interfere with key cellular pathways makes it an interesting candidate for further study in cancer therapy .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Studies suggest that 5’-Fluoro-2’-hydroxy-4-methoxychalcone possesses anti-inflammatory properties by modulating inflammatory mediators. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis .

Antioxidant Effects

As an antioxidant, this chalcone derivative scavenges free radicals and protects cells from oxidative stress. Its potential in preventing age-related diseases and oxidative damage warrants further exploration .

Antimicrobial Applications

Researchers have investigated the compound’s antimicrobial activity against bacteria, fungi, and viruses. It may serve as a lead compound for developing novel antimicrobial agents .

Neuroprotective Potential

5’-Fluoro-2’-hydroxy-4-methoxychalcone has shown neuroprotective effects in preclinical studies. It may help mitigate neurodegenerative conditions by modulating neuronal pathways and reducing oxidative stress .

Metabolic Disorders

The compound’s impact on metabolic pathways, including glucose metabolism and lipid regulation, has attracted attention. It could be relevant in managing conditions like diabetes and obesity .

Future Directions

Chalcones are an innovative class of compounds with significant therapeutic potential against various diseases . The potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties of naturally occurring chalcones, and their unique chemical structural features inspired the synthesis of numerous chalcone derivatives . Many of these synthetic analogs were shown to possess similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity . This suggests that 5’-Fluoro-2’-hydroxy-4-methoxychalcone and its derivatives could be promising candidates for future drug discovery and development.

properties

IUPAC Name |

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAXGODDHKAEDJ-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Fluoro-2'-hydroxy-4-methoxychalcone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone](/img/structure/B3041774.png)

![2-chloro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B3041780.png)

![1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B3041795.png)